Cas no 886901-95-7 (2-{5,7-bis(ethylamino)-1,2,4triazolo4,3-a1,3,5triazin-3-ylsulfanyl}-N-(3,4-dimethoxyphenyl)acetamide)

2-{5,7-bis(ethylamino)-1,2,4triazolo4,3-a1,3,5triazin-3-ylsulfanyl}-N-(3,4-dimethoxyphenyl)acetamide structure
886901-95-7 structure
Product Name:2-{5,7-bis(ethylamino)-1,2,4triazolo4,3-a1,3,5triazin-3-ylsulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
CAS No:886901-95-7
MF:C18H24N8O3S
MW:432.499960899353
CID:5480851
Update Time:2025-07-15

2-{5,7-bis(ethylamino)-1,2,4triazolo4,3-a1,3,5triazin-3-ylsulfanyl}-N-(3,4-dimethoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
    • Acetamide, 2-[[5,7-bis(ethylamino)-1,2,4-triazolo[4,3-a][1,3,5]triazin-3-yl]thio]-N-(3,4-dimethoxyphenyl)-
    • 2-{5,7-bis(ethylamino)-1,2,4triazolo4,3-a1,3,5triazin-3-ylsulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
    • Inchi: 1S/C18H24N8O3S/c1-5-19-15-22-16(20-6-2)26-17(23-15)24-25-18(26)30-10-14(27)21-11-7-8-12(28-3)13(9-11)29-4/h7-9H,5-6,10H2,1-4H3,(H,21,27)(H2,19,20,22,23,24)
    • InChI Key: XFNMZMPGWRVNQI-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(OC)C(OC)=C1)(=O)CSC1N2C(NCC)=NC(NCC)=NC2=NN=1

2-{5,7-bis(ethylamino)-1,2,4triazolo4,3-a1,3,5triazin-3-ylsulfanyl}-N-(3,4-dimethoxyphenyl)acetamide Pricemore >>

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Additional information on 2-{5,7-bis(ethylamino)-1,2,4triazolo4,3-a1,3,5triazin-3-ylsulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Introduction to Compound with CAS No. 886901-95-7 and Its Applications in Chemical Biology

The compound with the CAS number 886901-95-7 is a highly intriguing molecule with a complex structure that has garnered significant attention in the field of chemical biology. The product name, 2-{5,7-bis(ethylamino)-1,2,4triazolo4,3-a1,3,5triazin-3-ylsulfanyl}-N-(3,4-dimethoxyphenyl)acetamide, reflects its intricate chemical composition and potential biological activities. This introduction aims to provide a comprehensive overview of the compound's structure, properties, and emerging applications in pharmaceutical research and development.

The molecular structure of this compound features a combination of heterocyclic rings that are known for their biological activity. Specifically, the presence of triazoles and triazines suggests potential interactions with biological targets such as enzymes and receptors. These heterocyclic systems are often modified to enhance binding affinity and selectivity, making them valuable scaffolds in drug design.

In recent years, there has been a growing interest in the development of multitarget-directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. The compound with CAS No. 886901-95-7 fits well within this paradigm due to its complex structure that can engage multiple binding sites. This approach has shown promise in the treatment of multifactorial diseases where targeting multiple pathways is necessary for therapeutic efficacy.

One of the key features of this compound is its sulfanyl group, which is attached to a triazolotriazine core. Sulfanyl groups are known to enhance the solubility and bioavailability of molecules, making them more suitable for oral administration. Additionally, the presence of ethylamino groups suggests potential for modulation of enzyme activity, particularly in the context of kinase inhibition.

The phenyl ring substituent in the acetamide moiety further contributes to the compound's pharmacological profile. Substituted phenyl rings are common in drug molecules due to their ability to interact with biological targets through hydrophobic and aromatic stacking interactions. The dimethoxy groups on the phenyl ring may enhance binding affinity by increasing lipophilicity while maintaining solubility.

Recent studies have highlighted the importance of understanding the structural determinants of molecular recognition in drug design. Computational methods such as molecular docking and molecular dynamics simulations have been instrumental in predicting how this compound interacts with biological targets. These studies have revealed that the sulfanyl group and the triazolotriazine core are critical for binding to specific enzymes and receptors.

The compound's potential applications extend to various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. In oncology research, molecules with triazole and triazine cores have shown promise as inhibitors of kinases that are overexpressed in cancer cells. The multitarget nature of this compound suggests it could be effective in combination therapies where multiple pathways are involved.

Inflammation research has also benefited from the development of MTDLs like this one. By targeting multiple inflammatory mediators simultaneously, such compounds can offer a more comprehensive approach to managing inflammatory diseases. The sulfanyl group may play a role in modulating inflammatory responses by interacting with cysteine residues on inflammatory proteins.

Neurodegenerative diseases represent another area where this compound shows potential. The ability to interact with multiple targets suggests it could be effective against various pathological mechanisms involved in neurodegeneration. Preclinical studies are ongoing to evaluate its efficacy and safety profiles in animal models.

The synthesis of this compound presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to construct such molecules with high precision. Techniques such as multi-step organic synthesis combined with computational aids have enabled researchers to optimize the synthetic route for better yield and purity.

In conclusion, the compound with CAS No. 886901-95-7 is a promising molecule with a rich structural framework that offers numerous potential applications in chemical biology and pharmaceutical research. Its multitarget-directed nature, combined with its structural features such as sulfanyl and triazolotriazine moieties, makes it an attractive candidate for further development. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in drug discovery efforts.

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